Meropenem-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

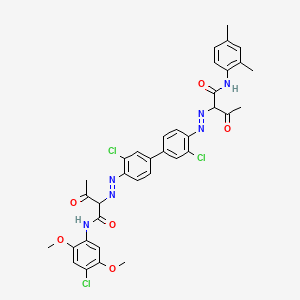

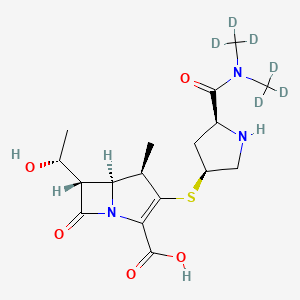

メロペネム-d6は、広域スペクトルのカルバペネム系抗生物質であるメロペネムの重水素化された形態です。 主に、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法におけるメロペネムの定量のための内部標準として使用されます 。 メロペネム自体は、幅広いグラム陽性菌とグラム陰性菌に効果があり、臨床および研究環境において貴重なツールとなっています .

準備方法

合成経路と反応条件

メロペネム-d6の合成には、メロペネム分子に重水素原子を組み込む必要があります。これは、通常、化学合成プロセスで重水素化試薬を使用することで実現します。具体的な合成経路と反応条件は異なる場合がありますが、一般的には次の手順が含まれます。

重水素化前駆体の調製: 重水素化溶媒や重水素化酸などの重水素化試薬が調製されます。

重水素の組み込み: 重水素化試薬はメロペネムの合成に使用され、分子内の特定の位置に重水素原子が組み込まれます。

精製: 合成されたメロペネム-d6は、クロマトグラフィーなどの手法を使用して精製され、高純度と正しい同位体組成が保証されます.

工業生産方法

メロペネム-d6の工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、重水素化試薬を扱うための専門的な機器と設備、および高純度のメロペネム-d6を安定的に生産するための設備が必要です。 品質管理の手段が実施され、最終製品の同位体組成と純度が検証されます .

化学反応の分析

反応の種類

メロペネム-d6は、メロペネムと同様に、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。

加水分解: メロペネム-d6のβ-ラクタム環は、酸性または塩基性条件下で加水分解されて、不活性な生成物を形成する可能性があります。

酸化: メロペネム-d6は、スルホキシドなどの酸化生成物を形成するために酸化される可能性があります。

還元: 還元反応は、メロペネム-d6をその還元型に変換できますが、これらの反応はそれほど一般的ではありません。

一般的な試薬と条件

加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

加水分解: 不活性な加水分解生成物。

酸化: スルホキシドなどの酸化生成物。

還元: メロペネム-d6の還元型。

科学的研究の応用

メロペネム-d6は、科学研究、特に化学、生物学、医学、産業の分野で広く使用されています。主要な応用には、以下が含まれます。

分析化学: メロペネム-d6は、生物学的サンプル中のメロペネムの定量のためのGC-MSおよびLC-MS方法において、内部標準として使用されています。

薬物動態学と薬力学: これは、メロペネムの薬物動態学と薬力学、つまり体における吸収、分布、代謝、排泄を理解するための研究に使用されます.

微生物学: メロペネム-d6は、微生物学的研究において、さまざまな細菌株に対するメロペネムの有効性を調べたり、耐性メカニズムを研究したりするために使用されています.

臨床研究: これは、新しい治療レジメンの開発と検証、およびメロペネム治療を受けている患者の薬物レベルのモニタリングに用いられています.

作用機序

メロペネム-d6は、メロペネムと同様に、細菌細胞壁の合成を阻害することで作用します。細菌細胞壁に容易に浸透し、ペニシリン結合タンパク質(PBP)に結合します。これは、細菌細胞壁の重要な成分であるペプチドグリカン合成に必須です。 この結合は、ペプチドグリカン鎖の架橋を阻害し、細菌細胞の弱体化と最終的な溶解につながります 。 メロペネム-d6の重水素原子は、その作用機序を変更しませんが、分析研究における正確な定量化の手段を提供します .

類似化合物との比較

メロペネム-d6は、以下のようないくつかの類似化合物と比較されます。

メロペネム-d6は、さまざまな研究におけるメロペネムの正確な定量化を提供する、分析方法のための内部標準としての使用において独自性があります .

特性

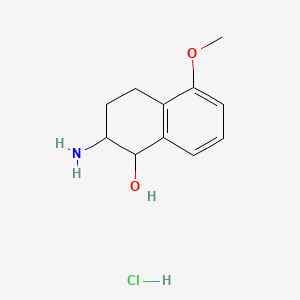

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNNHOOLUXYBV-ZSJYILIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.

- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.

- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)